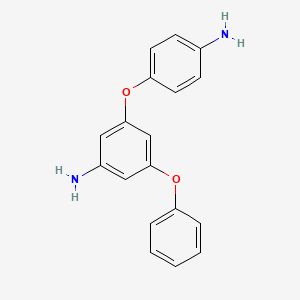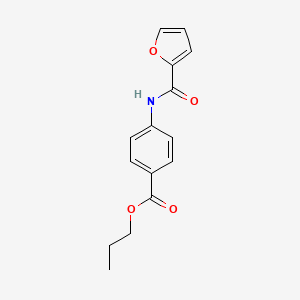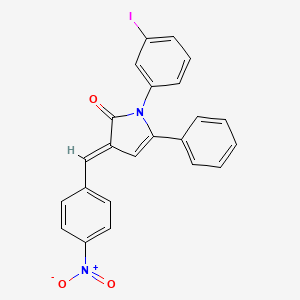![molecular formula C26H23Cl2I2N7O B11692923 N'-benzyl-6-[(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11692923.png)
N'-benzyl-6-[(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-BENZYL-6-[(2Z)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3,5-DIIODOPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine core, substituted with various functional groups including benzyl, dichlorophenyl, and diiodophenyl moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-BENZYL-6-[(2Z)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3,5-DIIODOPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N4-BENZYL-6-[(2Z)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3,5-DIIODOPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted triazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N4-BENZYL-6-[(2Z)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3,5-DIIODOPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with triazine cores are often investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, N4-BENZYL-6-[(2Z)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3,5-DIIODOPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE could be explored as a potential drug candidate. Its structure suggests it may interact with biological targets in unique ways, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its complex structure and potential for functionalization.
Mécanisme D'action
The mechanism of action of N4-BENZYL-6-[(2Z)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3,5-DIIODOPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE would depend on its specific interactions with molecular targets. The triazine core may interact with enzymes or receptors, while the benzyl, dichlorophenyl, and diiodophenyl groups could enhance binding affinity or specificity. Pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N4-Benzyl-6-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine: Similar structure but lacks the diiodophenyl group.
N4-Benzyl-6-(3,5-diiodophenyl)-1,3,5-triazine-2,4-diamine: Similar structure but lacks the dichlorophenyl group.
N4-Benzyl-6-(2,4-dichlorophenyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine: Similar structure but lacks the diiodophenyl group and the hydrazinyl linkage.
Uniqueness
N4-BENZYL-6-[(2Z)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3,5-DIIODOPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to the presence of both dichlorophenyl and diiodophenyl groups, as well as the hydrazinyl linkage. This combination of functional groups may confer unique chemical and biological properties, making it a compound of interest for further research and development.
Propriétés
Formule moléculaire |
C26H23Cl2I2N7O |
|---|---|
Poids moléculaire |
774.2 g/mol |
Nom IUPAC |
6-N-benzyl-4-N-[(Z)-[2-[(2,4-dichlorophenyl)methoxy]-3,5-diiodophenyl]methylideneamino]-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C26H23Cl2I2N7O/c1-37(2)26-34-24(31-13-16-6-4-3-5-7-16)33-25(35-26)36-32-14-18-10-20(29)12-22(30)23(18)38-15-17-8-9-19(27)11-21(17)28/h3-12,14H,13,15H2,1-2H3,(H2,31,33,34,35,36)/b32-14- |
Clé InChI |
QJPXBKWIPJDXEG-LPEPFOFCSA-N |
SMILES isomérique |
CN(C)C1=NC(=NC(=N1)N/N=C\C2=C(C(=CC(=C2)I)I)OCC3=C(C=C(C=C3)Cl)Cl)NCC4=CC=CC=C4 |
SMILES canonique |
CN(C)C1=NC(=NC(=N1)NN=CC2=C(C(=CC(=C2)I)I)OCC3=C(C=C(C=C3)Cl)Cl)NCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11692851.png)

![4-[(E)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B11692859.png)

![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11692871.png)

![Propyl {[3-cyano-6-hydroxy-4-(4-hydroxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11692897.png)
![4c,7,7a,8,10,10a,11,13a-Octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-8-carboxylic acid](/img/structure/B11692900.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11692903.png)

![2-(1H-benzotriazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11692913.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B11692931.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11692939.png)
